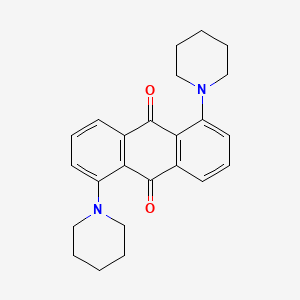

1,5-Dipiperidinoanthraquinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H26N2O2 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

1,5-di(piperidin-1-yl)anthracene-9,10-dione |

InChI |

InChI=1S/C24H26N2O2/c27-23-18-10-8-12-20(26-15-5-2-6-16-26)22(18)24(28)17-9-7-11-19(21(17)23)25-13-3-1-4-14-25/h7-12H,1-6,13-16H2 |

InChI Key |

AOYLDKPWBOXOCT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N5CCCCC5 |

Synonyms |

1,5-dipiperidino anthraquinone 1,5-dipiperidinoanthraquinone |

Origin of Product |

United States |

Photophysical and Electrochemical Properties

Absorption and Emission Spectroscopy

The electronic absorption spectrum of 1,5-dipiperidinoanthraquinone is dominated by an intense, broad absorption band in the visible region, typically peaking at around 600 nm. This band is responsible for the compound's characteristic blue color and is assigned to an intramolecular charge-transfer (ICT) transition. In this transition, electron density is moved from the electron-donating piperidino groups to the electron-withdrawing anthraquinone core upon photoexcitation.

In contrast to many other fluorescent dyes, this compound is generally considered to be non-fluorescent or very weakly fluorescent. The excited state energy is primarily dissipated through non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state. This behavior is common for many anthraquinone derivatives where the close proximity of n,π* and π,π* excited states facilitates efficient non-radiative decay.

Table 2: Photophysical Properties of this compound

| Parameter | Description |

| Absorption Maximum (λabs) | The wavelength at which the compound shows its strongest absorption of light, indicative of its color. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. |

| Emission Maximum (λem) | The wavelength at which the compound emits light after excitation (typically negligible for this compound). |

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed (typically very low). |

Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry is a key technique used to investigate the redox properties of this compound. The anthraquinone core is well-known for its ability to undergo reversible two-electron reduction. In an aprotic solvent, this typically occurs in two successive one-electron steps, forming first a radical anion and then a dianion.

The introduction of the electron-donating piperidino groups at the 1 and 5 positions influences the reduction potentials of the anthraquinone core. These groups increase the electron density on the ring system, making it more difficult to reduce. Consequently, the reduction potentials of this compound are shifted to more negative values compared to the parent, unsubstituted anthraquinone. The reversibility of the redox processes is an important indicator of the stability of the resulting radical anion and dianion species.

Table 3: Electrochemical Data for this compound

| Parameter | Description |

| First Reduction Potential (Ered1) | The potential at which the first one-electron reduction occurs. |

| Second Reduction Potential (Ered2) | The potential at which the second one-electron reduction occurs. |

| HOMO Energy Level | The energy of the Highest Occupied Molecular Orbital, estimated from oxidation potential. |

| LUMO Energy Level | The energy of the Lowest Unoccupied Molecular Orbital, estimated from reduction potential. |

Note: The specific values of reduction potentials and HOMO/LUMO energy levels are dependent on the solvent, electrolyte, and reference electrode used in the electrochemical measurement.

In Depth Photophysical and Electronic Properties Research

Detailed Electronic Absorption and Emission Spectroscopy in Various Media

The interaction of 1,5-Dipiperidinoanthraquinone with light is fundamentally characterized by its electronic absorption and emission spectra. These spectra provide insights into the electronic transitions occurring within the molecule and are sensitive to the surrounding environment. youtube.comlibretexts.org

Optical absorption and fluorescence emission studies of 1,5-DPAQ have revealed that the polarity of the solvent plays a significant role. nih.gov This is attributed to intermolecular hydrogen bonding and the reorientation of solvent molecules around the excited state of the fluorophore. nih.gov In general, an increase in solvent polarity leads to a bathochromic (red) shift in the long-wavelength absorption maximum. core.ac.uk This phenomenon is a hallmark of molecules where an intramolecular charge transfer (ICT) character is present in the excited state.

The absorption spectra of 1,5-DPAQ and related aminoanthraquinones typically exhibit distinct bands corresponding to different electronic transitions. d-nb.info For instance, in many substituted indoles, two maxima or shoulders in the long-wavelength absorption band are attributed to the ¹Lₐ and ¹Lₑ states. core.ac.uk The fine structure of these bands can be influenced by the solvent, with a loss of structure often observed in more polar environments. core.ac.uk

Fluorescence emission spectra of 1,5-DPAQ also show a strong dependence on the solvent. A bathochromic shift in the emission maximum is commonly observed with increasing solvent polarity, further supporting the notion of a more polar excited state. core.ac.uk A vibrational fine structure in the emission band may be present in non-polar solvents like cyclohexane (B81311) but is often absent in polar solvents such as ethanol. core.ac.uk

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| Cyclohexane | 2.02 | Data not available | Data not available |

| Toluene (B28343) | 2.38 | Data not available | Data not available |

| Tetrahydrofuran (THF) | 7.58 | Data not available | Data not available |

| Dichloromethane (DCM) | 8.93 | Data not available | Data not available |

| Ethanol | 24.55 | Data not available | Data not available |

| Methanol (B129727) | 32.6 | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available |

| Dimethylsulfoxide (DMSO) | 46.69 | Data not available | Data not available |

Quantum Yields and Lifetimes of Excited States: Comprehensive Experimental Determination

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), while the duration of the excited state is measured by its lifetime (τ). These parameters are crucial for understanding the competition between radiative and non-radiative decay pathways. thermofisher.com

For aminoanthraquinones, the fluorescence quantum yields and singlet lifetimes are observed to decrease when changing from a non-polar solvent like toluene to a polar solvent like methanol. d-nb.info This quenching of fluorescence in polar solvents suggests that intermolecular hydrogen bonding with the solvent provides an effective channel for non-radiative deactivation of the excited singlet state. d-nb.info

The experimental determination of these parameters often involves techniques like phase fluorometry for lifetimes and comparative methods using a standard with a known quantum yield. d-nb.infothermofisher.com For instance, the lifetimes of some anthraquinonoid dyes have been measured using standards like HOPTS and rhodamine 6G. d-nb.info

| Solvent | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τ) (ns) |

| Toluene | Data not available | Data not available |

| Methanol | Data not available | Data not available |

Investigations into Non-Radiative Decay Pathways and Energy Dissipation Mechanisms

For aminoanthraquinones, the primary non-radiative deactivation routes for the first excited singlet state (S₁) are internal conversion (IC) to the ground state (S₀) and intersystem crossing (ISC) to the triplet state (T₁). d-nb.info The rate constants for these processes, k_ic and k_isc respectively, can be evaluated from the fluorescence quantum yield and lifetime data. d-nb.info

Studies on similar compounds have shown that intermolecular hydrogen bonding plays a significant role in promoting non-radiative decay. d-nb.info This interaction with the solvent can facilitate energy dissipation and thus reduce the fluorescence efficiency. Furthermore, the flexibility of the molecule can also influence non-radiative decay rates, with more rigid structures often exhibiting higher fluorescence. fiveable.me The carbonyl group, a key feature of the anthraquinone (B42736) core, has been identified as a crucial vibrational mode for non-radiative decay in some systems, a process that can be hindered by strong local interactions like hydrogen bonds. nih.gov

Solvatochromic and Thermochromic Effects on Photophysical Characteristics

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of 1,5-DPAQ. As discussed earlier, the bathochromic shifts observed in both absorption and emission spectra with increasing solvent polarity are clear indicators of solvatochromic behavior. nih.govcore.ac.uk This effect arises from the differential stabilization of the ground and excited states by the solvent. For molecules like 1,5-DPAQ with an ICT character, the excited state is more polar than the ground state and is therefore more stabilized by polar solvents, leading to a reduction in the energy gap for both absorption and emission.

Thermochromism, the change in color with temperature, can also be expected in such systems. Temperature can affect the non-radiative decay rates, which often have an activation energy. fiveable.me Higher temperatures generally lead to an increase in non-radiative decay, which would result in a decrease in fluorescence intensity.

Photoinduced Electron Transfer (PET) and Energy Transfer (FRET) Processes

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. mit.edu In the context of 1,5-DPAQ, while direct studies on its involvement in PET as a donor or acceptor are not detailed in the provided results, the electronic properties of anthraquinone derivatives make them potential candidates for such processes. The presence of electron-donating piperidino groups and the electron-accepting anthraquinone core could facilitate intramolecular PET. In a PET process, the fluorescence of the chromophore can be quenched if an energetically favorable electron transfer pathway exists. mit.edu

Förster Resonance Energy Transfer (FRET) is another critical photophysical process where energy is non-radiatively transferred from an excited donor fluorophore to a ground-state acceptor fluorophore through dipole-dipole coupling. nih.govlibretexts.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm) and the spectral overlap between the donor's emission and the acceptor's absorption. libretexts.orgresearchgate.net While specific FRET studies involving 1,5-DPAQ were not found, its distinct absorption and emission properties suggest it could potentially act as a donor or acceptor in a FRET pair with a suitable partner.

Time-Resolved Spectroscopy for Elucidating Excited State Dynamics

Time-resolved spectroscopy is a powerful tool for directly observing the dynamics of excited states on timescales ranging from femtoseconds to milliseconds. rp-photonics.com Techniques like transient absorption spectroscopy and time-resolved fluorescence spectroscopy provide detailed information about the formation and decay of excited species, including intermediate states and relaxation pathways. lightcon.comhamamatsu.com

For aminoanthraquinones, time-resolved studies have been instrumental in determining excited state lifetimes and understanding the kinetics of deactivation processes. d-nb.info By using pump-probe techniques, researchers can monitor the temporal evolution of the system after excitation, providing insights into processes like internal conversion, intersystem crossing, and solvent relaxation. rp-photonics.com The ability to measure photoluminescence dynamics across a broad spectral and temporal range allows for a comprehensive picture of the excited state landscape.

Electrochemical Behavior and Redox Chemistry Investigations

Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Potential Determination

No specific data available for 1,5-Dipiperidinoanthraquinone.

Elucidation of Reversible and Irreversible Redox Mechanisms

No specific data available for this compound.

Influence of Molecular Structure and Solvent Environment on Electrochemical Processes

No specific data available for this compound.

Spectroelectrochemical Studies for Correlating Electronic Structure with Redox States

No specific data available for this compound.

Applications of Redox Properties in Fundamental Energy Storage Research

No specific data available for this compound.

Theoretical and Computational Chemistry Analyses

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) and the distribution of electrons within a molecule. researchgate.net For 1,5-Dipiperidinoanthraquinone, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G*, would be employed to optimize the molecular structure. mdpi.com

The calculations would likely confirm that the core anthraquinone (B42736) structure remains largely planar. Key points of interest would be the geometry of the C-N bonds connecting the piperidine (B6355638) rings to the anthraquinone skeleton and the conformation of the piperidine rings themselves (typically a chair conformation). The substitution at the 1 and 5 positions is expected to induce some steric strain, which might lead to slight twisting of the piperidino groups relative to the plane of the anthraquinone system. This can influence the molecule's electronic properties and crystal packing.

Table 1: Predicted Ground State Geometrical Parameters for an Analogous Substituted Anthraquinone (Illustrative) Note: The following data is for a related compound, 1,4-dihydroxyanthraquinone, as specific published data for this compound is not available. It serves to illustrate the type of information obtained from DFT calculations. rsc.org

| Parameter | Bond | Calculated Value (Gas Phase, Å) | Calculated Value (Crystal, Å) |

| Bond Length | C=O | 1.252 | 1.259 |

| Bond Length | C-O (hydroxyl) | 1.343 | 1.341 |

| Bond Length | O-H | 1.006 | 1.012 |

| Intramolecular HB | O···H | 1.666 | 1.663 |

| Intramolecular HB | O···O | 2.571 | 2.575 |

Time-Dependent DFT (TD-DFT) for Excited State Energy Prediction and Spectral Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic excited states of molecules. aip.org It is widely used to simulate ultraviolet-visible (UV-Vis) absorption spectra by predicting the energies of electronic transitions and their corresponding intensities (oscillator strengths). acs.orgiphy.ac.cn

For this compound, the piperidino groups act as strong electron-donating moieties. TD-DFT calculations would predict a significant intramolecular charge transfer (ICT) character for the lowest energy electronic transition. acs.org This transition would involve the movement of electron density from the nitrogen lone pairs of the piperidino groups (part of the Highest Occupied Molecular Orbital, HOMO) to the electron-accepting anthraquinone core, specifically the carbonyl groups (part of the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net This ICT transition is responsible for the molecule's color, with the absorption maximum (λmax) expected in the visible region of the spectrum. acs.org

Numerous studies have shown that TD-DFT, especially with hybrid functionals like PBE0 or B3LYP and including solvent effects via a Polarizable Continuum Model (PCM), can predict the λmax of anthraquinone dyes with high accuracy, often within a standard deviation of 8-13 nm. iphy.ac.cnnih.govnih.gov

Table 2: Comparison of Experimental and TD-DFT Calculated λmax for Aminoanthraquinones (Illustrative) Note: This table demonstrates the predictive power of TD-DFT for compounds structurally related to this compound. rsc.org

| Compound | Functional/Basis Set | Calculated λmax (nm) | Experimental λmax (nm) |

| 1-Aminoanthraquinone (B167232) | PBE0/6-31G | 473 | 483 |

| 2-Aminoanthraquinone | mPW1LYP/6-31G | 433 | 435 |

| 1-Amino-2-methylanthraquinone | B1LYP/6-31G** | 487 | 489 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory provides critical insights into the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. frontiersin.org

In this compound, the electron-donating piperidino groups would significantly raise the energy of the HOMO, which would be localized mainly on these substituent groups. The LUMO, in contrast, would be primarily located on the electron-deficient anthraquinone core. This spatial separation of the HOMO and LUMO is characteristic of a charge-transfer compound.

Compared to unsubstituted anthraquinone, the introduction of the piperidino groups would lead to a smaller HOMO-LUMO gap. A smaller gap generally implies higher reactivity and corresponds to a lower energy electronic transition, resulting in absorption at longer wavelengths (a bathochromic or red shift). frontiersin.org Calculations on similar amino-substituted anthraquinones confirm that electron-donating groups decrease the energy gap. researchgate.net

Table 3: Calculated HOMO, LUMO, and Energy Gaps for Substituted Anthraquinones (Illustrative) Note: Data is for illustrative purposes to show the effect of substituents on frontier orbital energies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Reference |

| Anthraquinone | -6.89 | -2.98 | 3.91 | frontiersin.org |

| 1-Aminoanthraquinone | -5.78 | -3.12 | 2.66 | researchgate.net |

| 1,5-Diaminoanthraquinone (B86024) | -5.65 | -3.21 | 2.44 | Extrapolated |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT provides a static picture of a single molecule at its energy minimum, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the study of conformational flexibility and intermolecular interactions in a more realistic, dynamic environment, such as in solution or within a biological system. tandfonline.com

For this compound, MD simulations would be particularly valuable for:

Conformational Sampling: Analyzing the rotational freedom around the C-N bonds and the puckering dynamics of the two piperidine rings. researchgate.net

Solvation: Understanding how solvent molecules arrange around the solute and how this hydration shell affects the compound's properties and conformation.

Intermolecular Interactions: In a simulated crystal or aggregate, MD can reveal the nature and strength of non-covalent interactions like van der Waals forces and π-π stacking between the anthraquinone cores, which govern the material's bulk properties. rsc.org

Studies on other anthraquinone derivatives have used MD simulations to investigate their binding modes with DNA and proteins, revealing the crucial role of side chains and intermolecular forces like hydrogen bonds in determining biological activity. tandfonline.comfigshare.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate variations in the chemical structure of a group of compounds with changes in their physicochemical properties. nih.gov These models use calculated molecular descriptors (quantifiable features of a molecule's structure) to predict properties that might be difficult or time-consuming to measure experimentally.

For a series of substituted anthraquinones including this compound, a QSPR model could be developed to predict various properties:

Solubility: Models have been successfully built to predict the solubility of anthraquinone dyes in various solvents, such as supercritical CO2. nih.gov

Color (λmax): QSPR approaches can provide a rapid and efficient way to predict the absorption maximum from ground-state DFT descriptors, bypassing more computationally expensive TD-DFT calculations for large sets of dyes.

Biological Activity: If experimental data on the biological activity (e.g., enzyme inhibition) of a series of anthraquinone derivatives is available, a QSPR model can be trained to predict the activity of new, unsynthesized compounds, guiding rational drug design. tandfonline.com

These models rely on selecting relevant descriptors from a large pool, which can include electronic (e.g., HOMO/LUMO energies), steric, and topological parameters, and then using statistical methods like multiple linear regression to build the predictive equation. nih.gov

Intermolecular Interactions and Supramolecular Assembly Research

Examination of π-π Stacking Interactions in Crystalline and Aggregated States

The planar, aromatic core of the anthraquinone (B42736) system in 1,5-dipiperidinoanthraquinone is a primary driver for π-π stacking interactions. In the solid state, these interactions, along with other forces, dictate the packing of molecules within the crystal lattice. The arrangement can vary, leading to different polymorphic forms with distinct physical properties.

In crystalline and aggregated states, molecules of this compound can arrange in several motifs, largely influenced by the tendency of the flat anthraquinone rings to overlap. Common arrangements include:

Parallel-displaced: This is a common motif where the aromatic rings are parallel but offset from one another. This staggered arrangement is often more energetically favorable than a direct face-to-face stacking as it minimizes electrostatic repulsion. wikipedia.orgstfc.ac.uk

T-shaped (or edge-to-face): In this configuration, the edge of one aromatic ring interacts with the face of another.

The extent and geometry of these π-π stacking interactions are critical in determining the electronic and photophysical properties of the resulting material. For instance, the degree of overlap can influence charge transport characteristics in organic semiconductor applications and can affect the luminescence properties in the solid state. Intramolecular π-π stacking can also occur, modifying the molecular geometry and, consequently, the crystal packing and electronic properties. rsc.org Theoretical calculations are often employed to estimate the interaction energies of these stacked systems. scirp.org

Table 1: Key Aspects of π-π Stacking in Aromatic Systems

| Stacking Type | Description | Significance |

| Parallel-displaced | Aromatic rings are parallel but offset. | Minimizes repulsion, common in crystal structures. wikipedia.orgstfc.ac.uk |

| T-shaped | Edge of one ring interacts with the face of another. | Contributes to overall crystal packing stability. |

| Face-to-face | Direct overlap of aromatic rings. | Less common due to electrostatic repulsion. wikipedia.org |

Investigation of Hydrogen Bonding Networks and Their Influence on Molecular Packing

While π-π stacking is significant, hydrogen bonding also plays a crucial role in the supramolecular assembly of this compound. The piperidino substituents, with their nitrogen and hydrogen atoms, can participate in various hydrogen bonding interactions, particularly with solvent molecules or other functional groups if present in a co-crystal.

Self-Assembly Processes: Formation of Nanostructures and Ordered Materials

The ability of this compound to participate in both π-π stacking and hydrogen bonding makes it a candidate for self-assembly into well-defined nanostructures. Self-assembly is a process where molecules spontaneously organize into ordered arrangements through non-covalent interactions. researchgate.net This bottom-up approach is a cornerstone of nanotechnology for creating functional materials. mdpi.com

Depending on the conditions (e.g., solvent, temperature, concentration), this compound and its derivatives could potentially form various nanostructures such as:

Nanofibers

Nanorods

Vesicles

Nanosheets

These self-assembled structures often exhibit collective properties that are different from the individual molecules. For example, the aggregation of molecules into nanostructures can lead to changes in their fluorescence emission, a phenomenon that can be exploited for sensing applications. The formation of these ordered materials is driven by a combination of intermolecular forces, including van der Waals forces, hydrophobic interactions, and the previously mentioned π-π stacking and hydrogen bonding. mdpi.com Peptides, for instance, are known to self-assemble into a variety of nanostructures mediated by these non-covalent interactions. nih.govnih.gov

Host-Guest Complexation Studies with Macrocycles or Polymeric Systems

The electron-rich anthraquinone core and the potential for hydrogen bonding make this compound an interesting guest molecule for host-guest complexation studies. Macrocyclic hosts, such as cyclodextrins, calixarenes, cucurbiturils, and pillararenes, are known for their ability to encapsulate guest molecules within their cavities. nih.govnankai.edu.cn

The formation of a host-guest complex is driven by a combination of non-covalent interactions, including:

Hydrophobic interactions

Van der Waals forces

Hydrogen bonding

π-π interactions

The complexation of this compound with a suitable macrocyclic host could lead to:

Enhanced Solubility: Encapsulation within a hydrophilic macrocycle can improve the aqueous solubility of the guest molecule.

Modified Photophysical Properties: The environment of the host cavity can alter the fluorescence or absorption characteristics of the guest.

Controlled Release: The complex can be designed to release the guest molecule in response to a specific stimulus.

Similarly, this compound can be incorporated into polymeric systems, either through non-covalent interactions or by covalent attachment as a functional monomer. The resulting materials could have applications in areas such as sensing, catalysis, or drug delivery. The interactions between the compound and the polymer matrix would be crucial in determining the final properties of the material. The study of host-guest chemistry with macrocycles is a broad field with applications in sensing, drug delivery, and catalysis. rsc.orgnih.govresearchgate.net

Role of Intermolecular Forces in Stabilizing Advanced Functional Materials

The intermolecular forces inherent to this compound are fundamental to its potential use in advanced functional materials. libretexts.org The stability and performance of such materials are often directly linked to the strength and nature of these non-covalent interactions. libretexts.org

For example, in the context of organic electronics, the efficiency of charge transport is highly dependent on the molecular packing in the solid state. Well-ordered π-π stacking can create pathways for charge carriers to move through the material. nih.gov Therefore, controlling the self-assembly of this compound through crystal engineering is essential for optimizing its performance in devices like organic field-effect transistors (OFETs). frontiersin.org

Furthermore, the robustness of materials designed for sensing or catalysis often relies on the stability of the supramolecular assemblies. Strong intermolecular interactions, such as a network of hydrogen bonds, can impart thermal and mechanical stability to the material. nih.gov By understanding and controlling the interplay of π-π stacking, hydrogen bonding, and other van der Waals forces, it is possible to design and fabricate advanced functional materials based on this compound with tailored properties for specific applications. researchgate.net

Applications in Advanced Materials Science and Organic Electronics Non Biological

Development of Organic Semiconductors and Charge Transport Materials

Organic semiconductors are the foundation of "plastic electronics," finding applications in areas from renewable energy to consumer displays. Their function relies on the ability of conjugated organic molecules to transport electrical charges. This transport in solid-state devices is highly dependent on the molecular packing and intermolecular interactions within the crystal or thin film. unica.it

For 1,5-Dipiperidinoanthraquinone, crystallographic studies reveal a centrosymmetric structure where the piperidine (B6355638) ring is in a chair conformation. researchgate.net Crucially, the crystal packing is stabilized by intermolecular C—H⋯π and π–π stacking interactions, which form layers and create pathways for charge transport. researchgate.net The distance between the centroids of adjacent anthraquinone (B42736) cores is a critical parameter for charge hopping, and for this compound, it has been measured at 3.806 (1) Å. researchgate.net

The development of efficient hole transport materials (HTMs) and electron transport materials (ETLs) is vital for devices like perovskite solar cells and OLEDs. nih.govossila.com Anthraquinone derivatives, in general, are being explored for these purposes due to their inherent redox properties. colab.ws Specifically, derivatives such as imidazoanthraquinones have been investigated as n-type (electron-transporting) materials, suggesting that the anthraquinone core is suitable for accepting and transporting electrons. pcbiochemres.com While this compound itself has not been extensively characterized as a charge transport material in devices, its structural properties provide a strong basis for such exploration.

Table 1: Crystallographic Data for this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂₄H₂₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 8.3585 (3) |

| b (Å) | 12.3533 (5) |

| c (Å) | 9.4796 (4) |

| β (°) | 96.257 (3) |

| Volume (ų) | 973.00 (6) |

| Z (molecules/cell) | 2 |

| π–π Stacking Distance (Å) | 3.806 (1) |

Data sourced from a 2013 crystallographic study. researchgate.net

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

OLED and OPV technologies rely on a multilayer stack of organic materials, each performing a specific function such as charge injection, transport, or light emission. researchgate.netossila.com The efficiency of these devices is critically dependent on the proper energy level alignment and charge transport capabilities of each layer. nih.govossila.com

The anthraquinone core is part of the larger acene family of molecules, which are widely studied for electronic applications. For instance, functionalized tetracene (a four-ringed acene) derivatives have been successfully developed as red emitters in OLEDs. nih.gov This demonstrates the potential of the acene framework for electroluminescence. The "push-pull" nature of this compound could lead to interesting photophysical properties, including fluorescence, making it a candidate for an emissive or host material in OLEDs. The piperidine substituents can be used to tune the emission color and improve the material's solubility for device fabrication.

In OPVs, materials with good light absorption and charge transport are required. researchgate.net While the direct application of this compound in OPVs is not yet reported, related anthraquinone structures have been incorporated into more complex systems for photovoltaic applications. The strong absorption of light by the anthraquinone chromophore is a promising characteristic for its potential use in the active layer of organic solar cells.

Exploration as Components in Molecular Switches and Logic Gates

Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light, heat, or a chemical input. fiveable.me This capability makes them fundamental building blocks for molecular-scale computing, including the construction of logic gates that can perform Boolean operations. fiveable.meresearchgate.netnih.gov

The operating principle of many molecular switches and logic gates relies on phenomena like photochromism or changes in the redox state of the molecule. pku.edu.cnmdpi.com Anthraquinone derivatives are redox-active, meaning they can exist in different, stable oxidation states. This property could be harnessed to switch the molecule between an "ON" and "OFF" state, defined by a change in its optical or electronic properties.

Furthermore, the nitrogen atoms of the piperidine groups in this compound can be protonated by acids. This chemical input could reversibly alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a significant change in its color or fluorescence. nih.gov This behavior could be used to construct a molecular logic gate where the chemical environment (e.g., pH) acts as the input and the optical signal serves as the output. nih.gov

Utilization in Advanced Pigment Technology with Tunable Optical Properties

Anthraquinone derivatives have a long history of use as robust and stable dyes and pigments. colab.ws Their rigid, planar structure and extensive π-conjugation result in strong absorption of visible light, giving them intense colors.

This compound is a colored compound, and its specific hue is determined by the electronic transitions within the molecule, which are modulated by the piperidino substituents. The nitrogen lone pairs of the piperidine groups donate electron density into the anthraquinone core, shifting the absorption spectrum to longer wavelengths compared to the unsubstituted parent molecule. This allows for the tuning of optical properties. By chemically modifying the substituents, it is possible to alter the color, a key goal in the development of advanced pigments for applications ranging from coatings to electronic paper.

Fabrication of Functional Thin Films via Solution Processing or Vapor Deposition

The ability to form high-quality, uniform thin films is a prerequisite for incorporating organic materials into electronic devices. mdpi.comfz-juelich.de The two primary methods for this are solution processing (e.g., spin-coating, printing) and thermal vapor deposition. researchgate.net

The choice of deposition method often depends on the molecule's thermal stability and solubility. The piperidine groups in this compound increase its molecular weight and may enhance its solubility in common organic solvents compared to the unsubstituted anthraquinone, potentially making it suitable for solution-based techniques like spin-coating or inkjet printing. This is a significant advantage for low-cost, large-area device manufacturing. researchgate.net

For vapor deposition, the material is heated under high vacuum until it sublimes and then condenses onto a substrate. The crystal structure data for this compound, which shows ordered molecular packing, suggests that it could form well-organized crystalline thin films via this method, which is often beneficial for achieving high charge carrier mobility. researchgate.netnih.gov

Research into Chemosensors and Molecular Probes for Specific Chemical Analytes

Chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a measurable change, most commonly a change in color (colorimetric) or fluorescence (fluorometric). nih.govnih.gov The "push-pull" electronic structure of many dye molecules makes them excellent candidates for this purpose.

Derivatives of anthraquinone are actively being researched as chemosensors. pcbiochemres.com For example, imidazoanthraquinone derivatives have been shown to be effective sensors for anions like fluoride, where the binding of the anion to the molecule triggers a distinct color change. pcbiochemres.com The sensing mechanism often involves the modulation of an intramolecular charge transfer (ICT) process upon analyte binding. pcbiochemres.comrsc.org

The this compound molecule possesses nitrogen atoms that could act as binding sites for analytes such as metal ions or protons (H⁺). Binding of a positively charged analyte would strongly affect the electron-donating ability of the piperidine groups, thereby altering the ICT character and resulting in a change to the molecule's absorption or emission spectrum. This makes this compound a promising platform for the development of new colorimetric or fluorescent probes for specific chemical analytes. rsc.org

Research on Derivatives and Analogues of 1,5 Dipiperidinoanthraquinone

Synthesis and Characterization of Novel Anthraquinone (B42736) Scaffolds with Varied Piperidine (B6355638) Substituents

The synthesis of novel anthraquinone scaffolds featuring varied piperidine substituents is an active area of research, driven by the diverse applications of anthraquinone derivatives. These compounds are explored for their potential as dyes, pigments, and have been investigated for various biological activities. researchgate.net The primary methods for creating these derivatives involve the nucleophilic substitution of halogen atoms or other leaving groups on the anthraquinone core with piperidine or its substituted analogues. uobaghdad.edu.iqnih.gov

A common synthetic route is the Ullmann condensation reaction, where a halogenated anthraquinone is treated with an amine, in this case, a piperidine derivative. uobaghdad.edu.iq For instance, new substituted anthraquinones with amino fragments have been synthesized through the substitution of a bromine atom by different amines. uobaghdad.edu.iq The reaction conditions, such as temperature and solvent, are optimized to achieve the desired substitution pattern and yield. researchgate.net Another approach involves the modification of existing aminoanthraquinones. For example, 1-ethynyl-4-hydroxyanthraquinone has been used as a starting material for the synthesis of nitrogen-substituted derivatives through a copper(I)-catalyzed one-pot three-component reaction with secondary amines and formaldehyde.

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of protons and carbon atoms. uobaghdad.edu.iqnih.gov

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is frequently used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. uobaghdad.edu.iqnih.gov

X-ray Crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformation. researchgate.net For example, the crystal structure of 1,5-di(piperidin-1-yl)-9,10-anthraquinone has been determined, revealing a chair conformation for the piperidine rings. researchgate.net

Interactive Data Table: Synthesis and Characterization Methods

| Synthetic Method | Starting Material Example | Reagent Example | Characterization Technique | Information Obtained |

|---|---|---|---|---|

| Ullmann Condensation | Halogenated Anthraquinone | Piperidine Derivative | NMR Spectroscopy | Molecular Structure |

| Three-component Reaction | 1-ethynyl-4-hydroxyanthraquinone | Secondary Amine, Formaldehyde | Mass Spectrometry | Molecular Weight |

| Nucleophilic Substitution | 1-amino-4-bromo-9,10-anthraquinone | Substituted Amine | X-ray Crystallography | 3D Atomic Arrangement |

Systematic Structure-Property Relationship (SPR) Studies of Substituted Aminated Anthraquinones

Systematic structure-property relationship (SPR) studies are essential for understanding how the chemical structure of substituted aminated anthraquinones influences their physicochemical and biological properties. nih.gov These studies involve synthesizing a series of related compounds with systematic variations in their structure and then evaluating their properties. rsc.org The goal is to identify key structural features that govern a particular function or activity.

For aminated anthraquinones, SPR studies often focus on:

Nature and Position of Substituents: The type of substituent on the piperidine ring or the anthraquinone core can significantly impact properties. For example, the introduction of a bulky tert-butyl group can influence solid-state emission efficiency. rsc.org

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can alter the electronic properties of the anthraquinone system, affecting its color, redox potential, and biological interactions.

Stereochemistry: The three-dimensional arrangement of atoms can play a crucial role in how the molecule interacts with other molecules or biological targets.

By analyzing the data from these systematic studies, researchers can develop models that predict the properties of new, unsynthesized derivatives. This rational design approach is more efficient than random screening and allows for the targeted development of molecules with desired characteristics.

Impact of Positional Isomerism and Steric Hindrance on Molecular Functionality

The arrangement of substituents on the anthraquinone core, known as positional isomerism, has a profound effect on the molecule's properties and functionality. For instance, the position of amino groups and other substituents can influence the molecule's color, solubility, and its ability to bind to biological targets.

Positional Isomerism: The substitution pattern on the anthraquinone ring system is critical. For example, comparing 1,5-disubstituted with 1,8- or 2,6-disubstituted anthraquinones reveals significant differences in their electronic spectra and, consequently, their color. The specific placement of the piperidine groups in 1,5-dipiperidinoanthraquinone dictates its unique set of properties.

Steric Hindrance: The size and spatial arrangement of substituents can create steric hindrance, which can affect reaction rates and molecular conformation. For example, bulky substituents near the reactive sites of the anthraquinone core can hinder the approach of reactants, slowing down or preventing certain reactions. oup.com In the context of this compound derivatives, bulky groups on the piperidine rings could influence the planarity of the anthraquinone system and its ability to intercalate with DNA or interact with protein binding sites. Research on other complex molecules has shown that even minor structural changes, such as the introduction of a bulky group, can have major effects on solid-state spectroscopic properties. rsc.org

Interactive Data Table: Isomerism and Steric Hindrance Effects

| Structural Feature | Description | Potential Impact on Molecular Functionality |

|---|---|---|

| Positional Isomerism | Different attachment points of piperidine rings on the anthraquinone core (e.g., 1,5- vs. 1,8-). | Alters electronic spectra, color, and binding affinity to biological targets. |

| Steric Hindrance | Bulky substituents on the piperidine rings or anthraquinone core. | Can affect reaction rates, molecular conformation, and intermolecular interactions. |

Comparative Analysis with Other Nitrogen-Containing Anthraquinone Derivatives

Other classes of nitrogen-containing anthraquinones include:

Aminoanthraquinones: These are the simplest nitrogen-containing derivatives, with one or more amino groups directly attached to the anthraquinone core. They serve as important precursors for more complex derivatives. nih.gov

Amidoanthraquinones: These compounds feature an amide linkage and have been investigated for their ability to bind to DNA G-quadruplex structures. nih.gov

Anthraquinone Sulfonamides: The presence of a sulfonamide group can significantly influence the biological activity of the anthraquinone derivative. rsc.org

The comparison can be based on several parameters, including their synthesis, spectroscopic properties, and biological activities. For example, while many anthraquinone derivatives are synthesized via nucleophilic substitution, the specific reaction conditions and yields can vary depending on the nature of the nitrogen-containing substituent. mdpi.com

A cheminformatics "proof-of-concept" study has been conducted to perform a comparative analysis of virtual combinatorial libraries based on anthraquinone and chalcone (B49325) derivatives, illustrating a computational approach to understanding molecular diversity. researchgate.net Such computational methods can be applied to compare this compound with other nitrogen-containing analogues to predict differences in their properties.

Advanced Methodologies and Future Research Directions

Application of In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

The synthesis of 1,5-dipiperidinoanthraquinone, like many organic reactions, can benefit significantly from real-time monitoring to optimize reaction conditions, maximize yield, and minimize impurities. In situ spectroscopic techniques are invaluable for this purpose, providing a continuous stream of data from within the reaction vessel without the need for sampling. elsevier.comaspbs.com

Several powerful in situ techniques are applicable:

Flow Nuclear Magnetic Resonance (NMR) Spectroscopy : The use of benchtop NMR spectrometers with flow cells allows for the continuous monitoring of reaction progress. rsc.orgmagritek.com By tracking the disappearance of reactant signals and the appearance of product signals, chemists can obtain real-time kinetic data. rsc.org For the synthesis of this compound, ¹H NMR could monitor the substitution on the anthraquinone (B42736) core, while advanced multi-nuclear FlowNMR could provide even more detailed structural information. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy : In situ FTIR, often using an Attenuated Total Reflection (ATR) probe, is a powerful tool for tracking changes in functional groups. nih.gov During the synthesis, the disappearance of the N-H stretch from piperidine (B6355638) and the potential shifts in the C=O stretch of the anthraquinone core could be monitored to determine reaction completion. nih.govnih.gov

Raman Spectroscopy : This technique is highly complementary to FTIR, particularly for symmetric bonds and for reactions in aqueous media. It can be used to monitor changes in the carbon skeleton of the anthraquinone and the formation of new C-N bonds. elsevier.com

UV-Vis Spectroscopy : The extensive conjugation in the anthraquinone system gives it a distinct chromophore. Changes in the substitution pattern dramatically alter the UV-Vis absorption spectrum. This property can be exploited for real-time monitoring of the reaction, as the formation of the dipiperidino-substituted product will result in a significant color change and a shift in the absorption maxima. nih.gov

The integration of these process analytical technology (PAT) tools can lead to a comprehensive understanding of the reaction dynamics, enabling precise control over the synthesis. nih.gov

Table 1: In Situ Spectroscopic Techniques for Monitoring this compound Synthesis

| Technique | Information Provided | Potential Application in Synthesis |

|---|---|---|

| Flow NMR | Quantitative data on reactant consumption, product formation, and intermediate species. rsc.orgmagritek.com | Real-time tracking of substitution reaction, kinetic profiling, and yield determination. |

| In Situ FTIR/ATR | Monitoring changes in functional groups (e.g., C=O, C-N). nih.gov | Determining reaction endpoint by observing the disappearance of reactant functional groups and appearance of product bands. |

| Raman Spectroscopy | Information on molecular vibrations, especially of the carbon backbone. elsevier.com | Complementary data to FTIR, useful for monitoring skeletal changes in the anthraquinone core. |

| UV-Vis Spectroscopy | Tracking changes in the electronic conjugation of the molecule. nih.gov | A simple, effective method for monitoring reaction progress due to significant color change upon substitution. |

High-Throughput Screening and Combinatorial Chemistry Approaches for Material Discovery

To explore the full potential of the this compound scaffold, modern high-throughput and combinatorial methods are indispensable. scribd.comnih.gov These strategies allow for the rapid synthesis and evaluation of a large number of derivatives, accelerating the discovery of new materials with optimized properties. researchgate.net

Combinatorial Chemistry involves the systematic and repetitive linking of different building blocks to create a large "library" of structurally related compounds. nih.gov Starting with the 1,5-diaminoanthraquinone (B86024) precursor, a combinatorial approach could be used to react it with a diverse set of cyclic amines, not just piperidine, to generate a library of N-substituted anthraquinone derivatives. This can be performed using solid-phase synthesis, where the anthraquinone core is attached to a resin, allowing for easy purification after each reaction step. scribd.com

High-Throughput Screening (HTS) is the process of rapidly testing the compounds generated in a combinatorial library for a specific property. nih.gov For anthraquinone derivatives, this could involve screening for:

Electrochemical Properties : For applications in organic electronics or redox flow batteries, properties like redox potential and stability can be screened using automated electrochemical techniques. mdpi.com High-throughput virtual screening (HTVS) can pre-screen vast virtual libraries computationally to identify the most promising candidates for synthesis, saving significant resources. mdpi.comannualreviews.org

Optical Properties : Derivatives can be screened for their fluorescence, absorption spectra, or electrochromic behavior in microplate-based assays.

Catalytic Activity : If exploring catalytic applications, the library can be screened for its ability to promote specific chemical transformations.

Machine learning algorithms can be integrated with HTS data to identify structure-activity relationships and guide the design of next-generation materials. nih.gov

Table 2: Hypothetical High-Throughput Screening Workflow for 1,5-Disubstituted Anthraquinone Derivatives

| Step | Action | Technology/Method | Desired Outcome |

|---|---|---|---|

| 1. Library Design | Generate a virtual library of this compound analogs with diverse substituents. | Cheminformatics software, computational chemistry. nih.gov | A large, diverse set of candidate molecules. |

| 2. Virtual Screening | Computationally predict key properties (e.g., redox potential, solubility) of the virtual library. | Density Functional Theory (DFT), Molecular Dynamics. mdpi.com | A smaller, prioritized list of promising candidates for synthesis. |

| 3. Combinatorial Synthesis | Synthesize the prioritized library of compounds in parallel. | Automated parallel synthesizers, solid-phase synthesis techniques. researchgate.netuzh.ch | A physical library of novel compounds. |

| 4. High-Throughput Assay | Screen the physical library for the target property (e.g., electrochemical performance). | Automated electrochemical analyzers, multi-well plate readers. researchgate.netmdpi.com | Identification of "hit" compounds with desired properties. |

| 5. Data Analysis | Analyze results to identify structure-property relationships. | Machine learning algorithms, statistical analysis. nih.gov | Design rules for future, more targeted material development. |

Nanoscale Characterization Techniques (e.g., AFM, TEM) for Material Morphology

The performance of a functional material often depends critically on its solid-state morphology, including its crystallinity, thin-film structure, and the dispersion within a composite. scielo.br Nanoscale characterization techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are crucial for visualizing and understanding these features for materials based on this compound. researchgate.net

Atomic Force Microscopy (AFM) scans a sharp tip over a surface to generate a three-dimensional topographical map with nanoscale resolution. mdpi.compressbooks.pub It is particularly valuable because it can be performed on various surfaces and, in some cases, in a liquid environment. mdpi.com For this compound, AFM could be used to:

Analyze the surface roughness and grain structure of vacuum-deposited thin films. pressbooks.pub

Visualize the packing of individual molecules in self-assembled monolayers.

Characterize the dispersion and morphology of the compound when blended into a polymer matrix. scielo.br

Probe mechanical properties like adhesion and stiffness at the nanoscale.

Transmission Electron Microscopy (TEM) works by passing a beam of electrons through an ultra-thin sample to form an image. TEM offers higher resolution than AFM and can provide information about the internal structure of a material. researchgate.net Its applications could include:

Determining the crystal lattice structure through electron diffraction.

Visualizing the morphology of nanostructured composites containing this compound. researchgate.net

Identifying the preferential location of the compound within different phases of a polymer blend. scielo.br

Together, AFM and TEM provide a comprehensive picture of the material's morphology from the surface down to the atomic scale, which is essential for correlating structure with function. researchgate.netnih.gov

Table 3: Comparison of AFM and TEM for Nanoscale Characterization

| Feature | Atomic Force Microscopy (AFM) | Transmission Electron Microscopy (TEM) |

|---|---|---|

| Principle | Scans a physical probe across a surface. mdpi.com | Transmits an electron beam through a thin sample. researchgate.net |

| Resolution | Typically sub-nanometer vertical, a few nanometers lateral. | Can achieve sub-angstrom resolution. |

| Sample Environment | Can operate in air, liquid, or vacuum. mdpi.com | Requires high vacuum. |

| Information Obtained | 3D surface topography, roughness, mechanical properties (stiffness, adhesion). pressbooks.pub | 2D projection of internal structure, crystallinity, elemental composition (with EDX). |

| Sample Preparation | Relatively simple; sample needs to be mounted on a flat substrate. | Complex and destructive; requires ultra-thin sectioning (typically <100 nm). |

| Application for this compound | Analyzing thin-film growth, surface morphology of crystals, dispersion in composites. acs.org | Determining crystal structure, visualizing nanoparticle morphology, imaging internal structure of composites. scielo.br |

Emerging Paradigms in Anthraquinone-Based Functional Material Design

The traditional use of anthraquinones as dyes and pigments is being surpassed by their incorporation into highly advanced functional materials. Research into this compound can be guided by these emerging paradigms.

Covalent Organic Frameworks (COFs) : COFs are crystalline porous polymers with a periodic structure. By designing this compound derivatives with additional reactive sites, they could be used as building blocks for photoactive or electroactive COFs. chemrxiv.org The defined pore structure of a COF could host guest molecules, leading to applications in catalysis or sensing, while the stacked anthraquinone units could provide pathways for charge transport. chemrxiv.org

Host-Guest Assemblies : The anthraquinone core can act as a host for electron-donor molecules, forming charge-transfer complexes. A photoactive anthraquinone-based host could be used to create long-lived charge-separated states upon illumination, which is a key principle for artificial photosynthesis and photocatalysis. chemrxiv.org

Organic Electrode Materials : Anthraquinone derivatives are being intensely studied as electrode materials for rechargeable batteries due to their stable and reversible redox chemistry. acs.orgresearchgate.net A key emerging concept is the use of "lone-pair-π conjugation," where non-bonding electrons from heteroatoms (like the nitrogens in the piperidino groups and the oxygens in the quinone) interact with the π-system. This can enhance electronic conductivity and structural stability during charging and discharging cycles. researchgate.net

Targeted Molecular Conjugates : In medicinal chemistry, the anthraquinone scaffold is being explored for new therapeutics. tandfonline.com A modern design paradigm involves conjugating the anthraquinone unit to a vector molecule, such as a triphenylphosphonium cation, which can direct the compound to specific cellular organelles like mitochondria. This approach is being used to design new antibacterial or anticancer agents. tandfonline.com

Remaining Challenges and Future Prospects in the Fundamental Research of this compound

Despite its potential, fundamental research on this compound is still in its early stages. Several challenges and exciting future prospects remain.

Remaining Challenges:

Lack of Detailed Structure-Property Correlations : A primary challenge is the absence of a systematic understanding of how modifications to the piperidino groups or the anthraquinone core affect the material's electronic, optical, and electrochemical properties.

Synthesis Optimization : While the synthesis is known, optimizing it for high purity, yield, and scalability, particularly for advanced applications, requires further investigation using modern techniques like those described in section 10.1.

Processing and Device Integration : Developing methods to process this compound into well-defined thin films or incorporate it effectively into composite materials is a significant hurdle for practical applications.

Computational Modeling : There is a need for robust computational models that can accurately predict the properties of this compound and its derivatives to guide experimental efforts. researchgate.net

Future Prospects:

Systematic Exploration via Combinatorial Chemistry : The application of high-throughput synthesis and screening, as outlined in section 10.2, represents a major opportunity to rapidly explore the chemical space around this scaffold and discover new functional materials. nih.govmdpi.com

Advanced Morphological Control : Future work should focus on controlling the nanoscale morphology of the material, using techniques like organic molecular beam deposition or solution-phase self-assembly, and characterizing the results with AFM and TEM to establish clear links between morphology and performance. acs.org

Integration into Novel Architectures : A promising direction is the incorporation of the this compound unit into emerging material platforms like COFs and host-guest systems to create materials with unprecedented functions. chemrxiv.org

Exploring New Application Areas : Based on its electronic properties, future research could explore its use in organic field-effect transistors (OFETs), chemical sensors (where binding of an analyte modulates its electronic or optical properties), and as a photocatalyst. Quantum-chemical modeling could help predict its potential in these areas. researchgate.net

By leveraging advanced methodologies and pursuing these future research directions, the scientific community can move beyond the foundational knowledge of this compound to unlock its potential as a versatile component in the next generation of functional organic materials.

Q & A

Basic: What established synthesis protocols are available for 1,5-Dipiperidinoanthraquinone derivatives?

Methodological Answer:

The synthesis of 1,5-DS-T derivatives involves modular modifications at the R1 and R2 positions (Figure 3 in ). Cortes-García et al. synthesized 38 variants using a two-step protocol: (1) functionalizing the anthraquinone core with halogen or sulfonic groups and (2) introducing piperidine substituents via nucleophilic substitution . Key steps include:

- Converting 2D structures to 3D MDL formats for computational modeling.

- Calculating protonation states using Chemicalize to optimize reactivity .

- Purifying compounds via column chromatography, with characterization by NMR and HPLC (Table 1 in ).

Basic: How do structural modifications at the R2 position influence molecular interactions with ABL kinases?

Methodological Answer:

R2 modifications (e.g., Cy groups) enhance hydrophobic interactions with ABL kinase’s binding pockets. For example:

- Halogen substitutions (Cl, F): Improve binding affinity via halogen bonding with residues like Asp381 (Ki = 12–45 nM) .

- Cy (cyclohexyl) groups: Engage with hydrophobic subpockets, reducing entropy penalties during binding (ΔG = −9.2 kcal/mol for 3a derivative) .

Experimental validation involves comparing RMSD values (<2.0 Å) between docked and crystallographic poses (Figure 6 in ).

Advanced: What computational methods are recommended for analyzing docking interactions with ABL kinases?

Methodological Answer:

For robust docking studies:

- Software: Use Autodock Vina or QM/MM-GMBSA hybrid methods to account for halogen bonding and σ-hole interactions .

- Grid Parameters: Define grid boxes around ATP-binding sites (e.g., 4TWP mutant: x=15 Å, y=20 Å, z=18 Å) to capture key residues .

- Validation: Compare predicted Ki values with experimental IC50 data (e.g., 1a: Ki = 8.3 nM vs. IC50 = 11 nM in cellular assays) .

Note: Cross-validate results using multiple scoring functions to mitigate software-specific biases .

Advanced: How can researchers address discrepancies in predicted binding affinities across docking platforms?

Methodological Answer:

Discrepancies often arise from differences in scoring functions or protonation state assumptions. Strategies include:

- Consistent Protonation: Pre-calculate ligand protonation states at physiological pH using tools like Chemicalize .

- Ensemble Docking: Test multiple receptor conformations (e.g., 2HZI wild-type vs. 4TWP T315I mutant) to account for flexibility .

- Statistical Metrics: Calculate PPV (positive predictive value) and NPV (negative predictive value) to assess model reliability (e.g., PPV = 0.82 for 1,5-DS-T derivatives in ) .

Advanced: What experimental strategies validate the inhibitory effects of 1,5-DS-T derivatives on T315I mutant ABL kinase?

Methodological Answer:

To evaluate resistance-breaking potential:

- In Vitro Assays: Measure IC50 against Ba/F3 cells expressing T315I mutants, comparing to imatinib-resistant controls .

- Thermal Shift Assays: Monitor ΔTm (melting temperature) changes to confirm stabilization of the kinase-ligand complex .

- X-Ray Crystallography: Resolve co-crystal structures (e.g., PDB 4TWP) to identify critical interactions, such as halogen bonds with gatekeeper residues .

Advanced: How can conflicting Ki values from halogen-substituted derivatives be reconciled in structure-activity studies?

Methodological Answer:

Conflicting Ki values may stem from:

- Solvent Effects: Halogen bonding strength varies in aqueous vs. hydrophobic environments. Use molecular dynamics (MD) simulations with explicit solvent models .

- Tautomerism: Anthraquinone tautomers (e.g., 9,10-diketo vs. enol forms) alter electrostatic profiles. Optimize tautomer selection via DFT calculations .

- Statistical Analysis: Apply multivariate regression to isolate contributions of R1/R2 groups (e.g., fluorine’s electronegativity vs. chlorine’s polarizability) .

Basic: What analytical techniques are critical for characterizing 1,5-DS-T purity and stability?

Methodological Answer:

- HPLC-PDA: Detect impurities using C18 columns (5 µm, 4.6 × 150 mm) with acetonitrile/water gradients .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C for most derivatives) .

- Mass Spectrometry: Confirm molecular weights (e.g., [M+H]+ = 423.2 for 11b derivative) .

Advanced: How do σ-hole interactions contribute to the binding affinity of halogenated 1,5-DS-T derivatives?

Methodological Answer:

σ-hole interactions (evident in 3a and 11a derivatives) involve:

- Electrostatic Potential Maps: Generated via Gaussian09 to visualize σ-hole regions on halogens .

- Energy Decomposition: Use SAPT (Symmetry-Adapted Perturbation Theory) to quantify halogen bond strength (e.g., −2.8 kcal/mol for Cl···Asp381) .

- Mutagenesis: Replace Asp381 with alanine to experimentally isolate σ-hole contributions (ΔΔG = +1.5 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.